6-bromo-1H-indazol-5-amine

Übersicht

Beschreibung

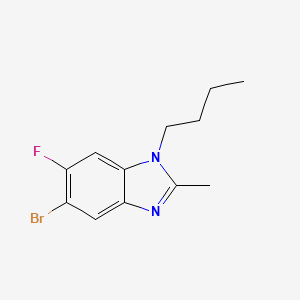

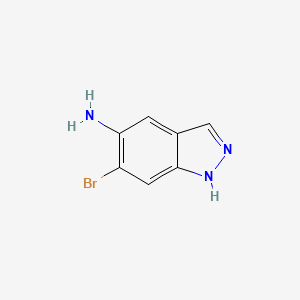

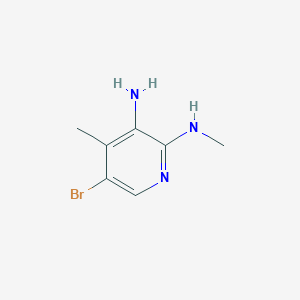

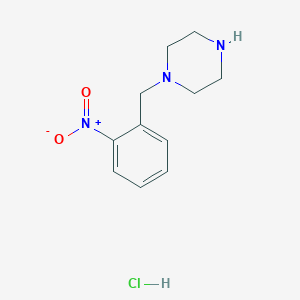

“6-bromo-1H-indazol-5-amine” is a chemical compound with the CAS Number: 1360928-41-1 . It has a molecular weight of 212.05 and its IUPAC name is 6-bromo-1H-indazol-5-amine .

Synthesis Analysis

While specific synthesis methods for “6-bromo-1H-indazol-5-amine” were not found, there are related studies on the synthesis of indazole derivatives . For instance, one study synthesized a series of novel indazole derivatives and evaluated them for anticancer, antiangiogenic, and antioxidant activities .Molecular Structure Analysis

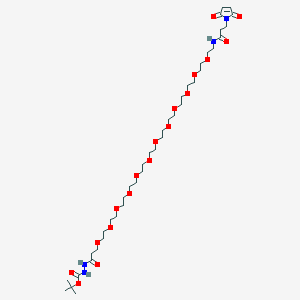

The InChI code for “6-bromo-1H-indazol-5-amine” is 1S/C7H6BrN3/c8-5-2-7-4(1-6(5)9)3-10-11-7/h1-3H,9H2,(H,10,11) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“6-bromo-1H-indazol-5-amine” is a solid at room temperature . It is recommended to be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

Anticancer Research

6-bromo-1H-indazol-5-amine has been utilized in the synthesis of novel compounds with potential anticancer properties. For instance, derivatives of this compound have been evaluated for their ability to inhibit the viability of various human cancer cell lines, such as liver, breast, and leukemia cells . These studies often involve assays like the MTT reduction assay to assess the cytotoxicity of the synthesized compounds.

Antiangiogenic Activity

In the realm of antiangiogenic research, which is crucial for cancer treatment, 6-bromo-1H-indazol-5-amine derivatives have been tested for their potential to inhibit proangiogenic cytokines associated with tumor development . This includes evaluating the effects on vascular endothelial growth factor (VEGF) and other related growth factors.

Antioxidant Properties

Research has also explored the antioxidant capabilities of indazole derivatives. Compounds synthesized from 6-bromo-1H-indazol-5-amine have been screened for their ability to scavenge free radicals, which is a key feature in the prevention of oxidative stress-related diseases .

Drug Synthesis and Development

6-bromo-1H-indazol-5-amine serves as a building block in the synthesis of various drugs. Its role in the development of new therapeutic agents, especially those targeting infectious diseases, is significant due to its heterocyclic structure that is commonly found in pharmacologically active molecules .

Biological Studies and Assays

This compound is used in biological studies to create derivatives that are then tested for activities against different strains of bacteria and other pathogens. For example, its derivatives have been evaluated for anti-tubercular activity against Mycobacterium tuberculosis .

Pharmacological Applications

The pharmacological significance of 6-bromo-1H-indazol-5-amine is highlighted by its use in the synthesis of compounds with a wide range of biological activities. These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, and more, making it a valuable compound in medicinal chemistry .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 6-bromo-1H-indazol-5-amine are the CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .

Mode of Action

6-bromo-1H-indazol-5-amine interacts with its targets by inhibiting, regulating, and/or modulating their activity . This interaction leads to changes in the cell cycle and DNA damage response, potentially affecting the growth and proliferation of cells .

Biochemical Pathways

The compound affects the CHK1-, CHK2-, and SGK-induced pathways . The downstream effects of these pathways include the regulation of cell cycle progression and the response to DNA damage . By modulating these pathways, 6-bromo-1H-indazol-5-amine can influence cell growth and proliferation .

Pharmacokinetics

Like many other indazole derivatives, it is likely to have good bioavailability .

Result of Action

The molecular and cellular effects of 6-bromo-1H-indazol-5-amine’s action include the inhibition of cell growth and proliferation . This is achieved through the modulation of the CHK1-, CHK2-, and SGK-induced pathways and the resulting changes in cell cycle progression and DNA damage response .

Action Environment

The action, efficacy, and stability of 6-bromo-1H-indazol-5-amine can be influenced by various environmental factors. For instance, the compound’s synthesis involves reactions under catalyst- and solvent-free conditions . Additionally, the compound’s action can be affected by the presence of other molecules in the cell, the pH of the environment, and the temperature .

Eigenschaften

IUPAC Name |

6-bromo-1H-indazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-5-2-7-4(1-6(5)9)3-10-11-7/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKMFIJAMIVLPHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-Isopropylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B1379783.png)

![tert-butyl N-[6-(methylamino)hexyl]carbamate](/img/structure/B1379788.png)

![N-Cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1379790.png)

![{[3-(4-tert-Butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B1379793.png)

amine hydrobromide](/img/structure/B1379795.png)